7-Hydroxyheptanoic acid

Catalog No.
S595276
CAS No.
3710-42-7
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyheptanoic acid

CAS Number

3710-42-7

Product Name

7-Hydroxyheptanoic acid

IUPAC Name

7-hydroxyheptanoic acid

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2,(H,9,10)

InChI Key

PNAJBOZYCFSQDJ-UHFFFAOYSA-N

SMILES

C(CCCO)CCC(=O)O

Canonical SMILES

C(CCCO)CCC(=O)O

The exact mass of the compound 7-Hydroxyheptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

7-Hydroxyheptanoic acid (CAS 3710-42-7) is a linear, odd-carbon omega-hydroxy fatty acid featuring both a terminal hydroxyl group and a carboxylic acid moiety. This AB-type bifunctionality makes it a highly valuable monomer for the synthesis of specialty aliphatic polyesters, specifically poly(7-hydroxyheptanoate) (P7HHp), and a critical precursor for C7 polyamides such as Nylon-7 and Nylon-7,7. In industrial and advanced laboratory procurement, it is primarily sourced for its ability to introduce odd-numbered carbon chain segments into polymer backbones, which fundamentally alters crystallization kinetics, thermal stability, and moisture resistance compared to standard even-carbon materials[1].

Procurement substitution with the widely available even-carbon homolog, 6-hydroxyhexanoic acid (the precursor to polycaprolactone, PCL), fails when specific thermal and mechanical thresholds are required. The even-numbered C6 chain yields polyesters with lower melting points and different spherulitic morphologies, whereas the odd-numbered C7 chain of 7-hydroxyheptanoic acid enforces an orthorhombic crystal packing that elevates the melting temperature of the resulting polymer by approximately 10 °C [1]. Furthermore, attempting to substitute the linear acid with its corresponding 8-membered cyclic lactone (oxocan-2-one) introduces severe kinetic barriers; the low ring strain of the 8-membered macrocycle makes ring-opening polymerization (ROP) highly inefficient compared to the direct dehydration polycondensation of the linear 7-hydroxyheptanoic acid [2].

Thermal Property Enhancement in Derived Polyesters

The chain length of the omega-hydroxy acid directly dictates the thermal processing window of the resulting polyester. Polymerization of 7-hydroxyheptanoic acid yields poly(7-hydroxyheptanoate) (P7HHp), a semicrystalline material with a melting point (Tm) of 68 °C. In direct comparison, poly(ε-caprolactone) derived from the C6 homolog (6-hydroxyhexanoic acid) exhibits a lower Tm of approximately 55–60 °C [1]. This ~10 °C elevation is critical for applications requiring higher thermal stability without sacrificing biodegradability.

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data68 °C (for derived P7HHp)
Comparator Or Baseline~55–60 °C (for PCL derived from 6-hydroxyhexanoic acid)
Quantified Difference~10 °C increase in melting temperature
ConditionsDifferential scanning calorimetry (DSC) of semicrystalline polyesters

A higher melting point expands the thermal processing window and end-use temperature limits for biodegradable plastics, preventing premature softening in warm environments.

Mechanical Toughness and Ductility

Beyond thermal properties, the odd-carbon backbone imparted by 7-hydroxyheptanoic acid significantly influences mechanical performance. Mechanical testing of P7HHp demonstrates that it behaves as a hard and exceptionally tough plastic, achieving an elongation at break of >670% [1]. This stands in contrast to highly crystalline, shorter-chain polyhydroxyalkanoates (like highly isotactic P3HB), which typically exhibit elongation at break values of only 3–5% and suffer from extreme brittleness.

Evidence DimensionElongation at Break
Target Compound Data>670% (for derived P7HHp)
Comparator Or Baseline3–5% (for standard highly isotactic P3HB bioplastics)
Quantified Difference>100-fold increase in ductility and elongation
ConditionsTensile testing of melt-processed polyester specimens (ASTM D638 standard equivalents)

High elongation at break is essential for procuring monomers intended for flexible packaging, films, and impact-resistant biodegradable components.

Processability via Direct Dehydration Polymerization

While even-carbon polyesters like PCL are easily synthesized via ring-opening polymerization (ROP) of their highly strained 7-membered lactones, the 8-membered lactone corresponding to the C7 chain (oxocan-2-one) lacks sufficient ring strain for efficient ROP. 7-Hydroxyheptanoic acid circumvents this kinetic barrier. It can be processed via direct dehydration polycondensation using tin (Sn) or titanium (Ti) catalysts under reduced pressure, yielding high-molecular-weight polyhydroxycarboxylic acids (inherent viscosity ≥ 0.3 dl/g) without the need to isolate or force the polymerization of the stable macrocycle[1].

Evidence DimensionPolymerization Route Viability
Target Compound DataEfficient direct polycondensation (inherent viscosity ≥ 0.3 dl/g)
Comparator Or BaselineOxocan-2-one (8-membered lactone, poor ROP kinetics due to low ring strain)
Quantified DifferenceBypasses the thermodynamic penalty of 8-membered ring-opening
ConditionsDirect dehydration polymerization with Sn/Ti catalysts under reduced pressure

Allows manufacturers to scale up C7 polyester production using standard polycondensation equipment, avoiding the low yields associated with 8-membered lactone ROP.

Precursor Suitability for Specialty C7 Polyamides

7-Hydroxyheptanoic acid serves as a highly efficient intermediate for the production of odd-carbon polyamide building blocks. Through enzymatic or chemical oxidation and amination, it is converted into pimelic acid (C7 dicarboxylic acid) and 7-aminoheptanoic acid. These are the direct monomers for Nylon-7 and Nylon-7,7 [1]. Compared to the ubiquitous C6 precursors (adipic acid / hexamethylenediamine) used for Nylon-6,6, the C7 derivatives produce polyamides with lower amide-group density, which quantitatively reduces moisture absorption and improves dimensional stability in the final molded parts.

Evidence DimensionDownstream Polymer Moisture Absorption
Target Compound DataLower moisture uptake (Nylon-7 derivatives)
Comparator Or BaselineHigher moisture uptake (Nylon-6 / Nylon-6,6 derivatives)
Quantified DifferenceReduced amide density per unit chain length
ConditionsComparative material properties of odd vs. even aliphatic polyamides

Procuring 7-hydroxyheptanoic acid enables the synthesis of specialty nylons that maintain their mechanical integrity in high-humidity environments better than standard commodity nylons.

Synthesis of High-Tm Biodegradable Polyesters

Due to its odd-carbon chain, 7-hydroxyheptanoic acid is the optimal monomer for synthesizing poly(7-hydroxyheptanoate) (P7HHp). This application is ideal for manufacturers requiring a biodegradable plastic with a melting point near 68 °C, which outperforms standard polycaprolactone (PCL) in warm-temperature applications such as hot-fill packaging or durable agricultural films [1].

Production of Specialty Odd-Carbon Polyamides (Nylon-7)

It is a critical intermediate for the synthesis of pimelic acid and 7-aminoheptanoic acid. Chemical or biological conversion of 7-hydroxyheptanoic acid supplies the necessary C7 monomers for Nylon-7 and Nylon-7,7, which are selected over Nylon-6 for engineering applications demanding superior dimensional stability and lower moisture absorption [2].

Direct Polycondensation Feedstocks

For polymer chemists avoiding the kinetic difficulties of ring-opening 8-membered lactones, 7-hydroxyheptanoic acid serves as the direct linear feedstock for dehydration polycondensation. Using standard tin or titanium catalysts, it allows for the scalable production of high-molecular-weight C7 polyesters using conventional melt-polymerization infrastructure [3].

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3710-42-7

Wikipedia

7-hydroxyheptanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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